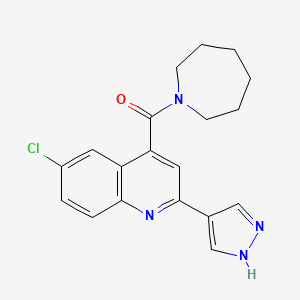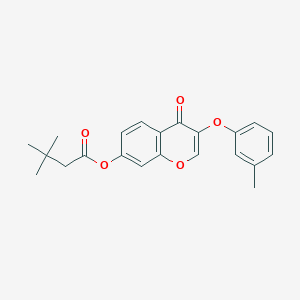
N-(2-methyl-4-nitrophenyl)-2-(2-methylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methyl-4-nitrophenyl)-2-(2-methylphenoxy)acetamide, also known as MNPA, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. MNPA is a white to yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 342.36 g/mol. In
作用机制
N-(2-methyl-4-nitrophenyl)-2-(2-methylphenoxy)acetamide inhibits acetylcholinesterase by binding to the active site of the enzyme. This prevents the enzyme from breaking down acetylcholine, a neurotransmitter that is essential for proper nerve function. The accumulation of acetylcholine in the nervous system leads to increased nerve activity, which can improve cognitive function. This compound has also been found to inhibit the production of inflammatory cytokines, which can reduce inflammation in the body.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. This compound has also been found to reduce inflammation in animal models of arthritis and colitis. This compound has been found to have potential anti-tumor properties, although the exact mechanism of action is not yet fully understood.
实验室实验的优点和局限性
N-(2-methyl-4-nitrophenyl)-2-(2-methylphenoxy)acetamide has several advantages for lab experiments. This compound is a potent inhibitor of acetylcholinesterase, which makes it a valuable tool for studying the nervous system. This compound has also been found to have potential anti-inflammatory and anti-tumor properties, which makes it a valuable tool for studying inflammation and cancer. However, this compound has some limitations. This compound is not very water-soluble, which can make it difficult to use in certain experiments. This compound can also be toxic at high concentrations, which can limit its use in some experiments.
未来方向
There are several future directions for N-(2-methyl-4-nitrophenyl)-2-(2-methylphenoxy)acetamide research. This compound has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and cancer. Further research is needed to determine the exact mechanism of action of this compound in these diseases. This compound has also been found to have potential anti-inflammatory properties, and further research is needed to determine its potential use in the treatment of inflammatory diseases. This compound has also been found to inhibit the growth of certain bacteria, and further research is needed to determine its potential use as an antibacterial agent.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is a potent inhibitor of acetylcholinesterase, has potential anti-inflammatory and anti-tumor properties, and has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and cancer. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for this compound research, including its potential use in the treatment of inflammatory diseases and as an antibacterial agent.
合成方法
N-(2-methyl-4-nitrophenyl)-2-(2-methylphenoxy)acetamide can be synthesized using a multistep synthesis method. The first step involves the reaction of 2-methylphenol with 2-chloroacetyl chloride to form 2-(2-methylphenoxy)acetamide. The second step involves the reaction of 2-(2-methylphenoxy)acetamide with 2-methyl-4-nitrophenylhydrazine to form this compound. The overall yield of this compound synthesis is approximately 60%.
科学研究应用
N-(2-methyl-4-nitrophenyl)-2-(2-methylphenoxy)acetamide has been studied for its potential use in various scientific research applications. This compound has been found to be a potent inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system. This compound has also been found to have potential anti-inflammatory and anti-tumor properties. This compound has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and cancer.
属性
IUPAC Name |
N-(2-methyl-4-nitrophenyl)-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-11-5-3-4-6-15(11)22-10-16(19)17-14-8-7-13(18(20)21)9-12(14)2/h3-9H,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJEFQZNFFZOIQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[methoxy(diphenyl)acetyl]azepane](/img/structure/B5148927.png)
![2-chloro-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}benzamide](/img/structure/B5148932.png)

![N-{2-[(4-methylbenzoyl)amino]benzoyl}methionine](/img/structure/B5148950.png)
![2-{[(4-methoxybenzyl)(2-pyridinyl)amino]carbonyl}benzoic acid](/img/structure/B5148963.png)

![7-benzoyl-3-phenyl-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5148969.png)
![5-[(3-methoxyphenoxy)methyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5148985.png)
![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-furylmethyl)propanamide](/img/structure/B5148992.png)
![N-[(3,4-dimethylphenyl)(phenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B5149000.png)

![5-{2-[allyl(1-methyl-3-phenylpropyl)amino]-1-hydroxyethyl}-2-(benzyloxy)benzamide hydrochloride](/img/structure/B5149018.png)
![6-phenyl-3-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5149024.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B5149026.png)
